molecular formula C6H6ClN3 B2567877 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine CAS No. 1060816-79-6

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

Cat. No.: B2567877
CAS No.: 1060816-79-6
M. Wt: 155.59
InChI Key: OMWQQYBSBGXLIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized pyrrolopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity . This interaction can lead to the modulation of cellular signaling pathways and the inhibition of cancer cell proliferation .

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-6-4-1-8-2-5(4)9-3-10-6/h3,8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWQQYBSBGXLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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